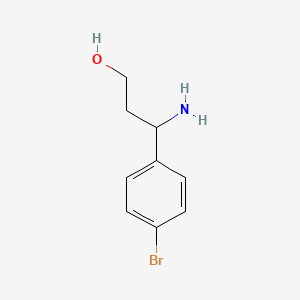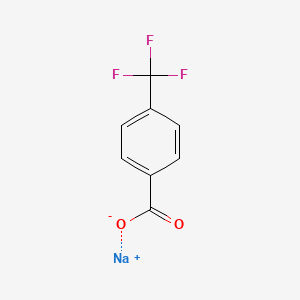
Natrium-4-(Trifluormethyl)benzoat
Übersicht
Beschreibung
Sodium 4-(trifluoromethyl)benzoate is a chemical compound with the CAS number 25832-58-0 . It has a molecular weight of 212.1 .
Molecular Structure Analysis
The IUPAC name for Sodium 4-(trifluoromethyl)benzoate is sodium 4-(trifluoromethyl)benzoate . The InChI code is 1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 .Physical and Chemical Properties Analysis
Sodium 4-(trifluoromethyl)benzoate is a solid substance . It is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Natrium-4-(Trifluormethyl)benzoat wird bei der Synthese verschiedener von der FDA zugelassener Medikamente verwendet. Die Trifluormethylgruppe (TFM) in dieser Verbindung ist ein gängiger Pharmakophor, d. h. ein Teil des Moleküls, der für seine biologische Aktivität verantwortlich ist. Diese Gruppe wurde in vielen Medikamenten gefunden, da sie die pharmakokinetischen Eigenschaften wie Stabilität und Bioverfügbarkeit verbessern kann .
Safety and Hazards
Sodium 4-(trifluoromethyl)benzoate is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Zukünftige Richtungen
Sodium 4-(trifluoromethyl)benzoate and related compounds with trifluoromethyl groups are of interest in pharmaceutical research. For instance, Sodium benzoate and luvadaxistat (TAK-831) are two potent d-amino acid oxidase (DAAO) inhibitors that show promise as therapeutic agents to treat schizophrenia .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 4-(trifluoromethyl)benzoate involves the reaction of 4-(trifluoromethyl)benzoic acid with sodium hydroxide.", "Starting Materials": [ "4-(trifluoromethyl)benzoic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-(trifluoromethyl)benzoic acid in water", "Add sodium hydroxide to the solution and stir", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it", "Recrystallize the product from ethanol to obtain Sodium 4-(trifluoromethyl)benzoate" ] } | |
CAS-Nummer |
25832-58-0 |
Molekularformel |
C8H5F3NaO2 |
Molekulargewicht |
213.11 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13); |
InChI-Schlüssel |
OUQJNNNNEGBRCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(F)(F)F.[Na] |
| 25832-58-0 | |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
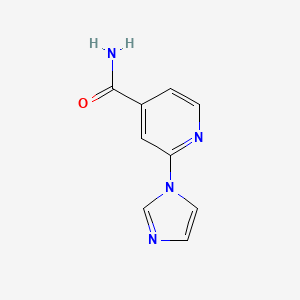
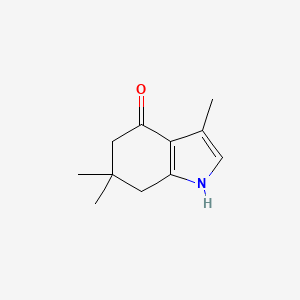
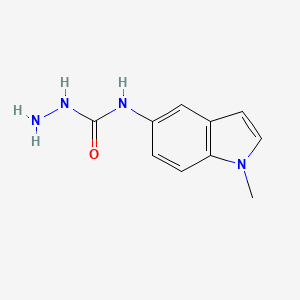

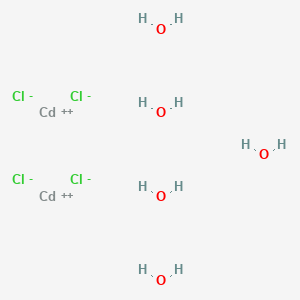

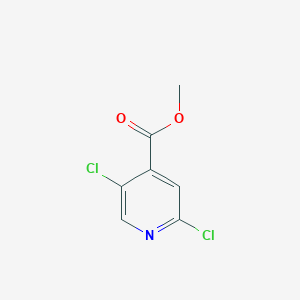

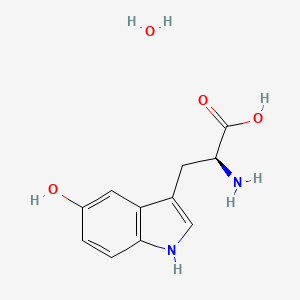
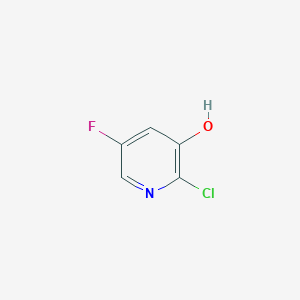
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)
